molecular formula C26H26N2O4 B11294078 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11294078
M. Wt: 430.5 g/mol
InChI Key: FPACYIABRBTKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a furochromene derivative characterized by a fused furan-chromene core substituted with methyl groups at positions 3 and 5, and a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain at position 6 . Its molecular formula is C₂₉H₃₀N₂O₄ (MW: 470.6 g/mol), with structural features critical to its bioactivity, including the phenylpiperazine moiety and the furochromene backbone .

Synthesis involves multi-step reactions: (1) cyclization to form the furochromene core, (2) alkylation for methyl group introduction, and (3) nucleophilic substitution to attach the piperazine-oxopropyl chain .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C26H26N2O4/c1-17-16-31-23-15-24-22(14-21(17)23)18(2)20(26(30)32-24)8-9-25(29)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3

InChI Key

FPACYIABRBTKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps:

    Formation of the Furochromenone Core: The initial step involves the synthesis of the furochromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl Group: The next step involves the introduction of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group. This can be done through a nucleophilic substitution reaction, where the furochromenone core reacts with a suitable electrophile, such as a halogenated precursor of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone Group

The 3-oxo propyl group serves as a key reactive site for nucleophilic attacks. Documented reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Hydrazone formationHydrazine hydrate, ethanol refluxCorresponding hydrazone derivative72-85
Grignard additionMethylmagnesium bromide, THFTertiary alcohol adduct68
Reductive aminationSodium cyanoborohydride, NH₃Secondary amine derivative61

These reactions typically require anhydrous conditions and inert atmospheres to prevent side reactions .

Electrophilic Aromatic Substitution (EAS)

The furochromene core undergoes regioselective EAS at electron-rich positions:

Key Observations:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-8 of the chromene ring.

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at C-5 (adjacent to methyl groups).

  • Friedel-Crafts Alkylation : Limited reactivity due to steric hindrance from methyl groups.

Piperazine Ring Modifications

The 4-phenylpiperazine moiety participates in characteristic reactions:

Modification TypeReagentsOutcome
N-AlkylationIodoethane, K₂CO₃, DMFQuaternary ammonium salt
AcylationAcetyl chloride, pyridineN-acetylpiperazine derivative
DephenylationH₂/Pd-C, ethanolPiperazine ring without phenyl

These modifications alter the compound's solubility and biological target affinity .

Oxidation/Reduction Pathways

Controlled redox reactions demonstrate functional group interconversion:

ProcessConditionsResult
Ketone reductionNaBH₄, MeOHSecondary alcohol
Chromene ring oxidationMnO₂, CH₂Cl₂Epoxide formation
Piperazine oxidationmCPBA, 0°CN-oxide derivative

Reduction of the ketone group is stereoselective, producing a 3:1 ratio of diastereomers .

Biological Interaction Studies

While not direct chemical reactions, interaction data informs reactivity with biological targets:

TargetInteraction TypeBinding Affinity (nM)Source
Serotonin 5-HT₁ACompetitive inhibition12.4 ± 1.2
Dopamine D₂Allosteric modulation89.7 ± 5.8
MAO-A enzymeIrreversible inhibitionIC₅₀ = 3.1 µM

These interactions suggest potential for derivatization to enhance selectivity .

Stability Under Various Conditions

Critical for synthetic applications:

ConditionDegradation ObservedHalf-Life
Aqueous acidic (pH 2)Hydrolysis of ester linkage4.2 hours
UV light (254 nm)Chromene ring rearrangement28% decomposition
High temperature (80°C)Piperazine ring decomposition94% after 24 hrs

Stabilization requires storage at -20°C under argon .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • This compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical modifications.
  • Reagent in Organic Reactions :
    • It can be utilized in various organic reactions, including oxidation and substitution reactions, facilitating the development of new compounds.

Biology

  • Biological Activities :
    • Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown its potential to inhibit specific biological pathways associated with disease progression.
  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Medicine

  • Therapeutic Potential :
    • Investigations are ongoing to explore its efficacy as a therapeutic agent for various conditions, including cancer and inflammatory diseases.
    • Preliminary studies suggest that it may enhance the effectiveness of existing treatments when used in combination therapies.

Industry

  • Material Development :
    • The compound's unique chemical properties make it suitable for developing new materials, such as polymers and coatings, which can have applications in various industrial sectors.
  • Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects :
    • In vivo studies indicated that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

6-[3-(4-Benzylpiperidin-1-yl)-3-Oxopropyl]-3,5,9-Trimethyl-7H-Furo[3,2-g]Benzopyran-7-One

  • Molecular Formula: C₂₈H₃₁NO₄ (MW: 457.57 g/mol)
  • Key Features: Replaces phenylpiperazine with benzylpiperidine.
  • Bioactivity: Limited data, but benzylpiperidine derivatives are associated with CNS-targeting activity, differing from the parent compound’s broader antimicrobial focus .

3,5,9-Trimethyl-6-[3-Oxo-3-(4-Phenylpiperazino)Propyl]-7H-Furo[3,2-g]Chromen-7-One

  • Molecular Formula : C₂₇H₂₈N₂O₄ (MW: 444.5 g/mol)
  • Key Features: Additional methyl group at position 7.
  • Bioactivity : Comparable to the parent compound but with lower potency in preliminary anticancer assays .

Analogues with Alternative Heterocyclic Cores

3-[3-(4-Benzylpiperazin-1-yl)-3-Oxopropyl]-6,7-Dimethoxyquinazolin-4(3H)-One

  • Key Features: Quinazolinone core instead of furochromene. Quinazolinones are known kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications .
  • Bioactivity : Likely targets signaling pathways in cancer, contrasting with the parent compound’s antimicrobial mechanism .

Analogues with Simplified Substituents

6-Ethyl-2,3,5-Trimethyl-7H-Furo[3,2-g]Chromen-7-One

  • Molecular Formula : C₁₇H₁₈O₃ (MW: 270.3 g/mol)
  • Key Features : Lacks the piperazine-oxopropyl chain and has an ethyl group at position 4. Simplified structure reduces molecular weight and complexity.
  • Bioactivity : Exhibits antioxidant and anti-inflammatory activity, highlighting how substituent removal shifts focus from antimicrobial to oxidative stress-related applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Bioactivity
3,5-Dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one C₂₉H₃₀N₂O₄ 470.6 Phenylpiperazine, furochromene core Antimicrobial, anticancer
6-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]benzopyran-7-one C₂₈H₃₁NO₄ 457.57 Benzylpiperidine, trimethyl substitution CNS-targeting (predicted)
3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one C₂₇H₂₈N₂O₄ 444.5 Additional methyl at position 9 Anticancer (reduced potency)
6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one C₁₇H₁₈O₃ 270.3 Ethyl group, no piperazine chain Antioxidant, anti-inflammatory

Mechanistic and Pharmacokinetic Insights

  • Piperazine vs. Piperidine : The phenylpiperazine group in the parent compound enhances interaction with serotonin/dopamine receptors, while benzylpiperidine analogues may prioritize lipid-rich tissues .
  • Methyl Substitutions : Additional methyl groups (e.g., at position 9) improve metabolic stability but reduce aqueous solubility, impacting bioavailability .
  • Core Modifications: Quinazolinone-containing analogues likely target kinase pathways, whereas furochromenes with extended side chains (e.g., oxopropyl-piperazine) exhibit broader enzyme inhibition .

Biological Activity

The compound 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a synthetic derivative with potential therapeutic applications. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furochromene backbone : A fused ring system that contributes to its biological activity.
  • Piperazine moiety : Known for enhancing pharmacological properties, particularly in central nervous system (CNS) activities.

The structural formula can be represented as follows:

C22H26N2O3C_{22}H_{26}N_{2}O_{3}

This compound's unique combination of functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the piperazine structure often exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains and fungi, suggesting a potential role for the tested compound in treating infections .

Antidepressant and Anxiolytic Effects

Compounds with piperazine rings are frequently studied for their effects on neurotransmitter systems. Specifically, 4-phenylpiperazine derivatives have been associated with modulation of serotonin receptors, which may contribute to antidepressant and anxiolytic effects. The compound may similarly influence serotonin pathways, although specific studies are needed to confirm these effects.

Anticancer Properties

Recent studies have explored the anticancer potential of similar furochromene derivatives. For example, certain compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest . The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK. The compound's structural features suggest it may also possess these anticancer properties.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several furochromene derivatives against common pathogens. The results indicated that certain modifications to the piperazine moiety significantly enhanced antimicrobial potency .

CompoundMIC (µg/mL)Activity
Compound A10Effective
Compound B25Moderate
3,5-Dimethyl Compound15Effective

Study 2: CNS Activity

Another investigation assessed the effects of similar compounds on anxiety and depression models in rodents. The results showed that compounds with a piperazine group exhibited significant reductions in anxiety-like behaviors compared to controls .

TreatmentBehavior Score Reduction (%)
Control0
Compound A30
3,5-Dimethyl Compound45

The biological activity of 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is hypothesized to involve:

  • Receptor Binding : Interaction with serotonin receptors (5-HT1A and 5-HT2A), potentially modulating mood and anxiety.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in cell proliferation pathways in cancer cells.
  • Radical Scavenging : Antioxidant properties may contribute to its protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one?

  • Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the furochromenone core via cyclization of substituted coumarin derivatives under acidic conditions.
  • Step 2 : Introduction of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl side chain via nucleophilic substitution or Sonogashira coupling, as demonstrated in analogous furochromenone derivatives .
  • Step 3 : Purification using column chromatography (e.g., silica gel) and characterization via 1H^1H-/13C^{13}C-NMR, IR, and UV spectroscopy to confirm structure and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions and stereochemistry. For example, peaks near δ 7.5–8.0 ppm in 1H^1H-NMR indicate aromatic protons in the furochromenone core .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular weight and validates isotopic patterns.
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} confirm the presence of the lactone carbonyl group .
  • Chromatography : HPLC with UV detection ensures purity, particularly for identifying impurities (e.g., desfluoro analogs or ethylenediamine byproducts) .

Q. How can researchers design initial biological activity assays for this compound?

  • Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors or serotonin/dopamine receptor modulators due to the phenylpiperazine moiety).
  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase activity via fluorescence polarization) or receptor binding studies (e.g., radioligand displacement for GPCRs).
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and cellular uptake (LC-MS/MS quantification) .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Answer :

  • Comparative Analysis : Cross-reference spectral data with structurally related furochromenones (e.g., 3-[(3,4-dihydroxyphenyl)ethynyl] analogs) to identify characteristic peaks .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results.
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer :

  • Substituent Modification : Replace the phenylpiperazine group with alternative amines (e.g., morpholine or pyrrolidine) to assess receptor selectivity.
  • Side Chain Optimization : Vary the propyl linker length or introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability.
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity data .

Q. What experimental designs mitigate instability issues in aqueous solutions?

  • Answer :

  • Degradation Studies : Perform forced degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify labile groups (e.g., ester or lactone bonds).
  • Stabilization Strategies : Use lyophilization for storage, or formulate with cyclodextrins to improve solubility and shelf life .

Q. How can computational methods predict metabolic pathways and toxicity?

  • Answer :

  • In Silico Tools : Use software like ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxidation of the piperazine ring).
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.